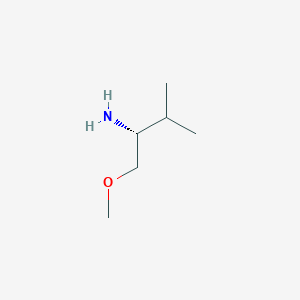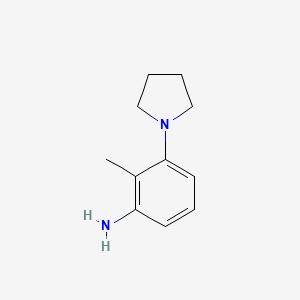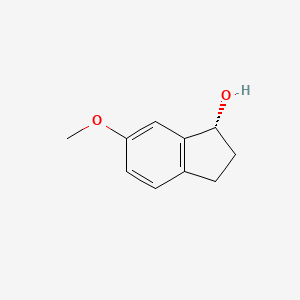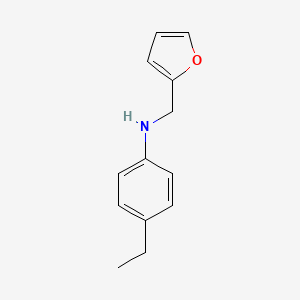![molecular formula C12H12N2OS B1416350 6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine CAS No. 1019363-45-1](/img/structure/B1416350.png)
6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzymatic Kinetic Resolution
A study investigated the kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are derivatives related to 6-[(4-methoxyphenyl)sulfanyl]-3-pyridinylamine. This process, catalyzed by Candida antarctica lipase B, achieved significant enantiomeric excess, indicating potential applications in chiral compound synthesis and pharmaceuticals (Andzans et al., 2013).
Heterocyclic Synthesis
A study focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives using simple and efficient methods, including ethyl-2-[(pyridin-4-yl)methoxy]-1,2-dihydro-6-methyl-pyrimidine derivatives. These compounds showcase a wide spectrum of biological activities, such as antimicrobial and antiviral properties, indicating their potential in medical and pharmaceutical research (Bassyouni & Fathalla, 2013).
Corrosion Inhibition
Pyridine derivatives, including those related to 6-[(4-methoxyphenyl)sulfanyl]-3-pyridinylamine, have been studied for their effectiveness as corrosion inhibitors. Specifically, their inhibition efficiency on N80 steel in hydrochloric acid was evaluated, indicating potential industrial applications in metal preservation and protection (Ansari et al., 2015).
Antimicrobial Evaluation
Compounds like 6-[(4-methoxyphenyl)sulfanyl]-3-pyridinylamine have been evaluated for their potential as antifungal agents and antituberculotics. Preliminary in vitro studies showed interesting activity against Mycobacterium tuberculosis, suggesting their use in developing new antimicrobial drugs (Jampílek et al., 2007).
Fluorescent Sensing
A study developed a small molecular weight fluorescent probe based on pyridine-pyridone skeleton for detecting Zn2+. This indicates applications in chemical sensing and diagnostics, where selective and sensitive detection of specific ions or molecules is critical (Hagimori et al., 2011).
Photolabile DNA Modifier
Research into photolabile derivatives of natural nucleosides, involving 6-[(pyridin-2-yl)sulfanyl]-2′,6-dideoxyguanosine, explored their use in DNA modification. This could lead to advancements in genetic engineering and molecular biology (Vrantza et al., 2006).
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)sulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSQFWHRJUNOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)

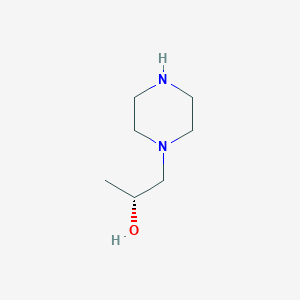
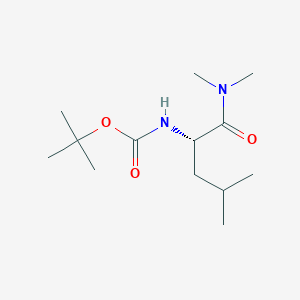
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1416276.png)

